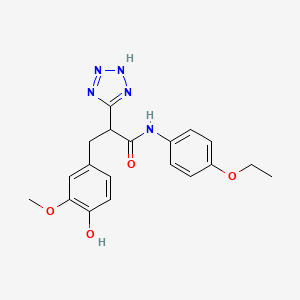
N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" appears to be a novel derivative that may share structural similarities with compounds discussed in the provided papers. These papers describe the synthesis and characterization of various propanamide derivatives with potential biological activities, such as antioxidant, anticancer, and antiulcer properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of propanamide derivatives with various substituents. For instance, the first paper discusses the synthesis of a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with different moieties, such as semicarbazide and thiosemicarbazide, confirmed by spectroscopic methods like IR, NMR, and mass spectrometry . Similarly, the second paper describes the preparation of butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, indicating the use of tetrazole as a pharmacophore . The third paper details the synthesis of a naproxen derivative by reacting 2,2-diphenylethan-1-amine with naproxen . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the papers were confirmed using various spectroscopic techniques. The first paper utilized IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry to confirm the structures of the derivatives . The third paper also used 1H, 13C NMR, UV, IR, and mass spectral data for characterization . These techniques would be essential for analyzing the molecular structure of "N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide".
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to the one . However, the first paper indicates that the derivatives synthesized have shown significant biological activities, which could be a result of their chemical reactivity . The second paper's focus on the antisecretory activity suggests that the chemical structure, particularly the tetrazole moiety, plays a crucial role in the biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not extensively discussed in the papers. However, the antioxidant activity of certain derivatives was screened using the DPPH radical scavenging method in the first paper, which provides insight into the reactivity of these compounds . The second paper tested the antisecretory activity of the synthesized compounds, which relates to their chemical properties and their interaction with biological systems . These properties would be relevant to the analysis of "N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide".
科学的研究の応用
Antioxidant and Anticancer Activity
Research on novel derivatives of propanehydrazide, including compounds structurally related to N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, has demonstrated significant antioxidant and anticancer activities. These compounds exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid and showed cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Luminescent Properties for White Light Emission
Benzothiazole derivatives, closelyrelated in structure and function to the compound of interest, have been explored for their luminescent properties. These derivatives have shown potential in the development of white-light-emitting devices by doping into a polymer matrix. The study on these compounds highlights their application in the fabrication of devices that emit white light, which could be valuable in lighting and display technologies (Lu et al., 2017).
Antimicrobial Activities
The synthesis and evaluation of 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to the compound , have been conducted with the findings indicating significant antibacterial and antifungal activities. These activities were comparable to standard agents such as Ampicilline and Flucanazole in some cases, showcasing their potential as new antimicrobial agents. Such studies contribute to the ongoing search for novel compounds to combat resistant microbial strains (Helal et al., 2013).
Anti-Inflammatory Potential
A diverse array of N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide analogs have been synthesized and evaluated for their potential as anti-inflammatory agents. The research includes the development of compounds with minimized animal toxicity while maintaining or enhancing analgesic and anti-inflammatory effects. This indicates the compound's relevance in the development of safer anti-inflammatory medications (Thabet et al., 2011).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-3-28-14-7-5-13(6-8-14)20-19(26)15(18-21-23-24-22-18)10-12-4-9-16(25)17(11-12)27-2/h4-9,11,15,25H,3,10H2,1-2H3,(H,20,26)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJKGTQXGSIQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)
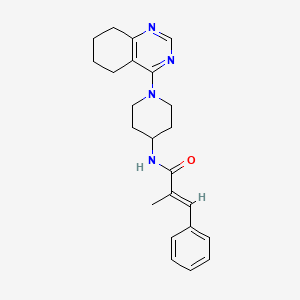
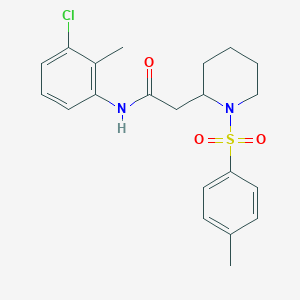
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)

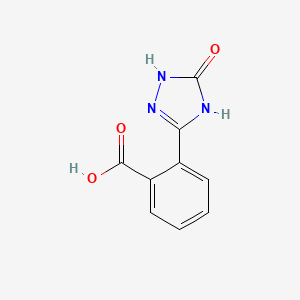
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
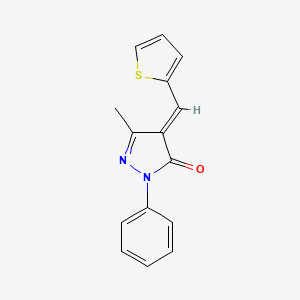
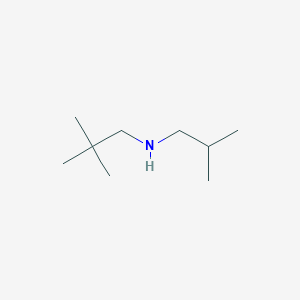
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)